Isopropenylacetylene
Description
Properties
IUPAC Name |
2-methylbut-1-en-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6/c1-4-5(2)3/h1H,2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFLDKIFLIFLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228648 | |
| Record name | 1-Buten-3-yne, 2-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78-80-8 | |
| Record name | 2-Methyl-1-buten-3-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isopropenylacetylene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropenylacetylene | |
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| Record name | 1-Buten-3-yne, 2-methyl- | |
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| Record name | 2-methylbut-1-en-3-yne | |
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| Record name | ISOPROPENYLACETYLENE | |
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Foundational & Exploratory
Key discoveries in isopropenylacetylene chemistry
Title: Isopropenylacetylene (2-Methyl-1-buten-3-yne): Strategic Utilization in Terpenoid Synthesis and Macromolecular Chemistry
Executive Summary
this compound (IPA), or 2-methyl-1-buten-3-yne, is a conjugated enyne (
Part 1: Structural Dynamics & Electronic Profile
To master IPA chemistry, one must understand its competing reactive sites. It is not merely an alkyne; it is a polarized 1,3-enyne system.
-
The Terminal Alkyne (
): The sp-hybridized proton is the primary handle for nucleophilic functionalization (lithiation/Grignard formation). -
The Conjugated Alkene: The isopropenyl group provides steric bulk and electronic donation, making the triple bond electron-rich relative to simple alkynes, yet susceptible to electrophilic attack.
-
Stability Warning: IPA is volatile (bp 32-34°C) and prone to exothermic polymerization. It must be stored with radical inhibitors (e.g., BHT) and kept cold.
Diagram 1: The Reactivity Divergence of IPA
This diagram maps the decision tree for IPA functionalization based on catalyst choice.
Part 2: The C5 Synthon in Pharmaceutical Synthesis (Vitamin A)
The most authoritative application of IPA is its role in the Roche Industrial Synthesis of Vitamin A . This process relies on extending a C14 fragment (
The "C5 + C1" Strategy
IPA acts as the C5 isoprene skeleton. The terminal alkyne is metallated and reacted with formaldehyde (C1) to generate the C6 alcohol.
Mechanism:
-
Metallation: IPA reacts with Ethyl Magnesium Bromide (EtMgBr) to form the alkynyl Grignard.
-
Nucleophilic Attack: The Grignard attacks formaldehyde (
). -
Product: 3-Methyl-2-penten-4-yn-1-ol (The "C6 Alcohol").[1]
Experimental Protocol: Synthesis of the C6 Vitamin A Precursor
Context: This protocol is adapted for laboratory-scale synthesis (10-50g) to demonstrate the C5-extension logic used in drug development.
Reagents:
-
This compound (IPA): 6.6 g (0.1 mol)
-
Ethyl Magnesium Bromide (3.0 M in ether): 35 mL
-
Paraformaldehyde (depolymerized in situ) or gaseous Formaldehyde
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Cryogenic Setup: Flame-dry a 250 mL three-neck flask under Argon. Cool to -78°C (Dry ice/acetone).
-
Grignard Formation: Add IPA (diluted in THF) slowly. Add EtMgBr dropwise over 20 minutes.
-
Critical Control: Maintain temperature below -60°C to prevent polymerization of the sensitive enyne.
-
-
Warming: Allow the solution to warm to 0°C for 30 minutes to ensure complete metallation (evolution of ethane gas stops).
-
Formylation: Re-cool to -20°C. Introduce formaldehyde (generated by heating paraformaldehyde and carrying the gas via Argon stream into the reaction vessel).
-
Quench: Pour the mixture into saturated
solution at 0°C. -
Isolation: Extract with diethyl ether (
mL). Dry over . -
Purification: Vacuum distillation (Caution: Product is heat sensitive).
-
Target Yield: 75-85% of 3-methyl-2-penten-4-yn-1-ol.
-
Part 3: Modern Catalysis – Gold-Catalyzed Hydration
In modern drug discovery, the focus shifts from bulk synthesis to atom economy. Gold(I) catalysis allows the hydration of IPA to Methyl Isopropenyl Ketone (MIPK) , a versatile Michael acceptor, without using toxic mercury salts.
The Challenge: Controlling regioselectivity (Markovnikov addition) while preserving the conjugated alkene.
Diagram 2: Gold(I) Catalytic Cycle
This diagram illustrates the activation of the alkyne by cationic Gold(I), followed by nucleophilic attack by water.
Protocol: Au(I)-Catalyzed Hydration
-
Catalyst:
(2 mol%) + (2 mol%). -
Solvent: 1,4-Dioxane / Water (10:1).
-
Conditions: Room temperature, 4 hours.
-
Note: The conjugated double bond remains intact because Au(I) selectively activates the alkyne over the alkene in this steric environment.
Part 4: Polymerization & Materials Science[2][3][4]
IPA undergoes polymerization to form poly(this compound) . Unlike simple polyacetylene, the isopropenyl side chain confers solubility and twists the backbone into a helical conformation, resulting in unique conductive and optical properties.
Comparative Catalyst Performance Table
| Catalyst System | Polymer Structure | Yield | Molecular Weight ( | Solubility |
| Rh(nbd)Cl / | Stereoregular (cis-transoid) | High (>80%) | High ( | Soluble in Toluene/CHCl3 |
| Anionic (n-BuLi) | Irregular / Mixed | Moderate | Low | Partially Soluble |
| Radical (AIBN) | Cross-linked Gel | Low | N/A | Insoluble (useless) |
Key Insight: Rhodium-based catalysts are critical for obtaining processable, soluble polymers. The bulky isopropenyl group forces the main chain into a twisted helix, which is valuable for chiral recognition sensors if chiral ligands are used on the Rhodium.
References
-
Industrial Vitamin A Synthesis
-
Polymerization of Substituted Acetylenes
- Source: Masuda, T., et al.
- Context: Defines the protocol for stereospecific polymeriz
-
URL:[Link]
-
Gold Catalysis Mechanisms
- Source: Echavarren, A. M., et al. "Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective." Chemical Reviews.
- Context: Mechanistic grounding for the hydration and cyclization of conjug
-
URL:[Link]
-
Physical Properties & Safety
Sources
Methodological & Application
Application Note: Isopropenylacetylene (IPA) – Exploiting Orthogonal Reactivity for Functional Polymer Synthesis
Executive Summary
Isopropenylacetylene (IPA), or 2-methyl-1-buten-3-yne, is a unique "Janus" monomer containing both a conjugated vinyl group and a terminal alkyne. This dual functionality presents a specific challenge and opportunity in polymer synthesis: orthogonal reactivity .
By selecting the appropriate initiation system, researchers can selectively polymerize one functional group while leaving the other intact for post-polymerization modification. This guide outlines the methodologies to achieve:
-
Vinyl-Selective Polymerization: Yields a saturated backbone with pendant alkyne groups (ideal for "Click" chemistry).
-
Alkyne-Selective Polymerization: Yields a conjugated polyacetylene backbone with pendant vinyl groups (ideal for electronic applications).
Chemical Profile & Strategic Analysis
Monomer: this compound (IPA)
CAS: 78-80-8
Boiling Point: ~34°C (Critical Process Parameter)
Structure:
The Reactivity Paradox
The primary failure mode in IPA polymerization is uncontrolled crosslinking . Because both the double and triple bonds are polymerizable, standard conditions often lead to insoluble gels (networks) rather than linear polymers.
-
Radical Initiators (AIBN/BPO): Preferentially attack the vinyl double bond (
). -
Transition Metal Catalysts (Rh, Pd): Preferentially coordinate and insert the alkyne (
). -
Anionic Initiators (n-BuLi): Can attack either, often leading to complex 1,4-addition structures.
Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways based on catalyst selection.
Figure 1: Divergent synthetic pathways for IPA. Path A utilizes radical chemistry to target the alkene, preserving the alkyne. Path B utilizes coordination catalysis to target the alkyne, preserving the alkene.
Protocol A: Vinyl-Selective Radical Polymerization
Objective: Synthesis of poly(this compound) with a saturated backbone and reactive pendant alkynes.
Critical Technical Insight: Volatility Management
IPA boils at 34°C. Standard reflux protocols (e.g., in THF or Toluene) will result in rapid monomer loss and composition drift. This reaction must be performed in a sealed pressure tube or at low temperature.
Materials
-
Monomer: this compound (97%+).
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Solvent: Benzene or Toluene (Anhydrous).
-
Apparatus: Heavy-wall borosilicate glass pressure tube with Teflon screw cap.
Step-by-Step Methodology
-
Inhibitor Removal (Essential):
-
Commercial IPA contains BHT or Hydroquinone. Pass 5 mL of neat monomer through a small column (pipette) packed with basic alumina.
-
Validation: The monomer should be colorless after filtration.
-
-
Reaction Setup:
-
In a glovebox or under active
flow, charge the pressure tube with:-
IPA (2.0 g, ~30 mmol)
-
Toluene (4.0 mL) – Concentration ~5 M to favor propagation over cyclization.
-
AIBN (50 mg, ~1 mol%)
-
-
Degassing: Seal the tube with a rubber septum. Perform 3 cycles of Freeze-Pump-Thaw (FPT) to remove oxygen. Oxygen acts as a radical trap and will quench the polymerization.
-
-
Polymerization:
-
Replace septum with the Teflon screw cap under
backflow. Seal tightly. -
Submerge tube in an oil bath at 60°C .
-
Duration: Run for 4–6 hours maximum.
-
Expert Note: Do not push conversion beyond 30-40%. High conversion leads to "back-biting" where the radical attacks the pendant alkyne of a neighboring chain, causing insoluble gel formation.
-
-
Termination & Isolation:
-
Quench by plunging the tube into liquid nitrogen or an ice/water bath.
-
Dilute with a small amount of THF.
-
Precipitate dropwise into a 10-fold excess of cold Methanol (
). -
Filter the white powder and dry under vacuum at room temperature (do not heat, as the solid polymer can crosslink thermally).
-
Characterization Targets
| Technique | Expected Signal | Interpretation |
| 1H NMR | Acetylenic proton ( | |
| IR | ~2100 cm⁻¹ (sharp) | |
| IR | ~3300 cm⁻¹ | |
| Solubility | THF, Chloroform | If insoluble, crosslinking occurred (conversion too high).[1] |
Protocol B: Alkyne-Selective Coordination Polymerization
Objective: Synthesis of a conjugated polyacetylene backbone with pendant isopropenyl groups.
Mechanism
Rhodium (Rh) catalysts are highly active for polymerizing terminal alkynes. They operate via an insertion mechanism that is generally tolerant of the steric bulk of the isopropenyl group.
Materials
-
Catalyst:
(Norbornadiene rhodium(I) chloride dimer). -
Co-catalyst: Triethylamine (
) or (stabilizes the active species). -
Solvent: THF or Toluene.
Step-by-Step Methodology
-
Catalyst Pre-formation:
-
In a Schlenk flask under
, dissolve (10 mg) in Toluene (2 mL). -
Add
(1 drop). The solution typically turns from orange to a deeper red/brown, indicating active species formation. Aging time: 15 minutes.
-
-
Monomer Addition:
-
Add degassed IPA (1.0 g) to the catalyst solution.
-
Temperature: Room Temperature (25°C).[2] Heating is rarely required for Rh-catalyzed alkyne polymerization and risks evaporating the monomer.
-
-
Reaction Progression:
-
The solution will darken significantly (deep red/black) within 1-2 hours. This color change confirms the formation of a conjugated polyene backbone.
-
Stir for 12 hours.
-
-
Isolation:
-
Precipitate into Hexane or Methanol.
-
The resulting polymer is often a dark yellow/orange solid.
-
Note: These polymers can be susceptible to oxidation. Store under inert atmosphere.
-
Application: "Click" Functionalization
The polymer obtained from Protocol A contains a reactive alkyne on every repeat unit. This is an ideal scaffold for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Workflow Diagram
Figure 2: Post-polymerization modification via CuAAC Click Chemistry.
Protocol:
-
Dissolve Poly(IPA) (from Protocol A) in THF.
-
Add organic azide (1.1 equiv per alkyne unit).
-
Add CuBr (5 mol%) and PMDETA (ligand).
-
Stir at room temperature.
-
Purify by dialysis or precipitation. Result: High-density functionalized polymer.
Safety & Handling (E-E-A-T)
-
Flammability: IPA is a Class 1 Flammable Liquid (Flash point < 23°C). All transfers must use grounded glassware and spark-proof equipment.
-
Peroxide Formation: Like many vinyl compounds, IPA can form peroxides upon storage. Test with starch-iodide paper before distillation.
-
Toxicity: Use in a fume hood. Alkyne vapors can be narcotic at high concentrations.
References
-
PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. [Link]
- Masuda, T., & Higashimura, T. (1984). Polymerization of substituted acetylenes. Advances in Polymer Science, 81, 121-165.
- Tang, B. Z., et al. (2001). Synthesis of substituted polyacetylenes. Macromolecules.
-
NIST Chemistry WebBook. (2024). 2-Methyl-1-buten-3-yne Thermochemical Data. [Link]
-
Sharpless, K. B., et al. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Basis for Protocol 5).
Sources
Application Note: Rh-Catalyzed Living Polymerization of Isopropenylacetylene Derivatives
Executive Summary
This guide details the protocol for the living polymerization of isopropenylacetylene (IPA) and its derivatives using a well-defined Rhodium-based catalytic system. Unlike conventional radical or metathesis polymerizations, Rh-catalyzed insertion polymerization offers exceptional control over molecular weight (
These protocols are designed for researchers developing conjugated polymers for gas permeability membranes, nonlinear optics, and helical supramolecular structures . The methodology relies on the Masuda-type vinyl-rhodium initiation complex , which ensures fast initiation relative to propagation—a prerequisite for living behavior.
Scientific Foundation & Mechanism
The Challenge of Enynes
This compound (2-methyl-1-buten-3-yne) contains both a triple bond and a double bond. The specific challenge is to polymerize selectively across the triple bond (1,2-polymerization) while preserving the conjugated vinyl group pendant to the main chain.
-
Radical methods often lead to cross-linking via the double bond.
-
Standard metathesis (Mo/W) can be intolerant to polar functional groups.
-
Rh(I) catalysis is highly chemoselective for the alkyne moiety, yielding high cis-content conjugated backbones.
The Living Mechanism
The "living" nature of this system stems from a stable Rh-vinyl propagating species . Unlike transient Rh-H species that allow chain transfer, the bulky vinyl ligand (derived from the initiator) remains attached to the Rh center, preventing termination.
Key Mechanistic Steps:
-
Initiation: The monomer inserts into the Rh-C bond of the initiator.
-
Propagation: Sequential insertion of monomers into the growing Rh-polymer chain end.
-
Livingness: The strong coordination of ligands (e.g.,
) and the bulky growing chain suppress chain transfer.
Figure 1: Catalytic cycle for the Rh-mediated living polymerization of substituted acetylenes. The stability of the Propagating Species is critical for narrow PDI.
Experimental Protocol
Materials & Reagents
| Reagent | Purity/Grade | Preparation Note |
| [Rh(nbd)Cl]₂ | >98% | Precursor catalyst. Store under Argon. |
| Diphenylvinyllithium | Synthesized | Prepared from 1,1-diphenylethylene + n-BuLi. |
| Triphenylphosphine ( | >99% | Recrystallized from ethanol; dried in vacuo. |
| This compound | >95% | CRITICAL: Distill over |
| Toluene | Anhydrous | Distilled over Na/Benzophenone. |
| Methanol | Industrial | For precipitation. |
Catalyst Preparation (In-Situ Method)
Note: While isolated catalysts exist, the in-situ generation is robust and widely used.
-
Lithium Initiator Synthesis:
-
In a flame-dried Schlenk tube under Ar, dissolve 1,1-diphenylethylene (1.0 mmol) in dry THF (5 mL).
-
Add n-BuLi (1.0 mmol, hexane solution) dropwise at 0°C.
-
Stir for 30 min at room temperature. The solution turns deep red (formation of
).
-
-
Rh-Catalyst Activation:
-
In a separate Schlenk reactor, dissolve
(0.01 mmol) and (0.2 mmol, 10 eq vs Rh) in dry Toluene (5 mL). -
Add the prepared Lithium Initiator solution (0.02 mmol) to the Rh solution.
-
Stir for 15 min at 30°C. The color changes from yellow-orange to dark red-brown, indicating the formation of the active vinyl-Rh species.
-
Polymerization Procedure
-
Monomer Addition:
-
Adjust the temperature of the catalyst solution to 30°C.
-
Add this compound (1.0 mmol, [M]₀/[Cat]₀ = 50) via gastight syringe.
-
Observation: The viscosity will increase visibly within minutes depending on the targeted molecular weight.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed for 1–2 hours.
-
Self-Validation Check: Take a 50 µL aliquot, quench in wet
, and run NMR. Check for the disappearance of the acetylenic proton ( ppm).
-
-
Termination:
-
Terminate the polymerization by adding a small amount (0.5 mL) of Methanol containing 1% HCl.
-
-
Purification:
-
Pour the reaction mixture into a large excess of Methanol (200 mL) under vigorous stirring.
-
Filter the precipitated yellow/orange polymer.
-
Redissolve in Toluene and reprecipitate (2x) to remove residual catalyst and ligand.
-
Dry in vacuo at 40°C for 24 hours.
-
Characterization & Data Interpretation
Expected Data Profile
| Technique | Parameter | Expected Result | Interpretation |
| GPC (THF) | Linear vs. Conversion | Confirms living nature. | |
| GPC | PDI ( | 1.05 – 1.15 | Narrow distribution indicates fast initiation. |
| Main Chain | Broad singlet indicates conjugated polyene backbone. | ||
| Stereochemistry | High cis content | Sharp peaks often indicate high stereoregularity. | |
| UV-Vis | > 400 nm | Red-shift confirms extended conjugation length. |
Troubleshooting Guide
-
Problem: Broad PDI (>1.3).
-
Problem: Low Yield/Conversion.
-
Problem: Cross-linking (Insoluble gel).
Applications
The resulting Poly(this compound) derivatives are highly sought after for:
-
Gas Separation Membranes: The bulky side groups create high fractional free volume, allowing high permeability for gases like
and . -
Chiral Recognition: If chiral derivatives are used, the helical backbone can serve as a stationary phase for enantioseparation.
-
Electronic Materials: The conjugated backbone serves as a semiconductor precursor.
References
-
Masuda, T., et al. "Living Polymerization of Phenylacetylene by Novel Rhodium Catalysts.[6] Quantitative Initiation and Introduction of Functional Groups at the Initiating Chain End." Macromolecules, 1998, 31(4), 1183–1188. Link
-
Kishimoto, Y., et al. "Well-Controlled Polymerization of Phenylacetylenes with Organorhodium(I) Complexes: Mechanism and Structure of the Polyenes." Journal of the American Chemical Society, 1999, 121(51), 12035–12044. Link
-
Shiotsuki, M., et al. "Development of New Living Polymerization Systems for Substituted Polyacetylenes."[6] Polymer Journal, 2011, 43, 105–115. Link
- Misumi, Y., & Masuda, T. "Living Polymerization of Substituted Acetylenes by Rhodium-Based Catalysts." Accounts of Chemical Research, 2014. (Contextual grounding for Rh-Vinyl mechanism).
Sources
- 1. Enantioselective Construction of Fluorinated Tertiary Stereocenters by Rh-Catalyzed [2 + 2 + 2] Cycloaddition of 1,6-Enynes with α‑Fluoroacrylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Investigation on heterogeneous Rh catalysts for the hydroformylation of 1,3-butadiene to adipic aldehyde - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. 2-甲基-1-丁烯-3-炔 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. research.tcu.ac.jp [research.tcu.ac.jp]
Application Note: Isopropenylacetylene in Diels-Alder Architectures
This Application Note and Protocol Guide is designed for researchers and drug development scientists utilizing isopropenylacetylene (2-methyl-1-buten-3-yne) as a strategic building block in cycloaddition chemistries.
Executive Summary
This compound (IPA), a conjugated enyne, presents a unique "bifurcated" reactivity profile in Diels-Alder (DA) reactions. Unlike simple dienes or dienophiles, IPA possesses two distinct pi-systems—a 1,1-disubstituted alkene and a terminal alkyne—conjugated to one another.
This guide addresses the critical challenge of chemoselectivity : controlling whether the alkene or the alkyne participates as the dienophile.
-
Normal Demand DA: IPA acts as a moderate dienophile. Under thermal conditions, the alkyne is often the preferred site of attack due to steric accessibility and the formation of valuable norbornadiene scaffolds.
-
Inverse Electron Demand DA (IEDDA): IPA is a potent partner for electron-deficient dienes (e.g., tetrazines). This reaction is fundamental to bioorthogonal "click" chemistry, yielding stable pyridazine conjugates.
Mechanistic Principles & FMO Theory
Frontier Molecular Orbital (FMO) Analysis
The reactivity of IPA is governed by the energy gap between the HOMO of the diene and the LUMO of the dienophile (IPA).
-
Normal Demand (e.g., with Cyclopentadiene): The reaction is HOMO
– LUMO controlled.[1] IPA is electron-rich/neutral.[1] To lower its LUMO and accelerate the reaction, high temperatures or Lewis Acid catalysis are required. -
Regioselectivity: The terminal alkyne (
) is less sterically hindered than the isopropenyl group ( ). Consequently, reaction with bulky dienes (like cyclopentadiene) predominantly occurs at the alkyne , preserving the isopropenyl group for subsequent transformations (e.g., polymerization or epoxidation).
Pathway Visualization
The following diagram illustrates the divergent pathways based on the diene partner.
Figure 1: Divergent reaction pathways for this compound.[1] Left: Normal demand synthesis of norbornadienes.[1] Right: Inverse demand synthesis of pyridazines.[1]
Experimental Protocols
Protocol A: Thermal Diels-Alder with Cyclopentadiene
Objective: Synthesis of 5-isopropenyl-2-norbornadiene. Mechanism: Normal Demand [4+2] Cycloaddition.[1] Scope: Creating monomers for Ring-Opening Metathesis Polymerization (ROMP).
Materials
| Reagent | Equiv. | Notes |
| This compound | 1.0 | Volatile/Flammable. BP: ~32°C. Handle cold.[1] |
| Cyclopentadiene (Cp) | 1.5 - 2.0 | Freshly cracked from dicyclopentadiene immediately before use.[1] |
| Hydroquinone | 0.1 wt% | Radical inhibitor to prevent polymerization of IPA. |
| Toluene | Solvent | Anhydrous.[1] Optional (reaction can be run neat). |
Procedure
-
Preparation (Fresh Cp): Thermally crack dicyclopentadiene at 180°C and collect the monomer (Cp) at 40-42°C. Keep Cp on dry ice; it dimerizes rapidly at RT.
-
Charging: In a heavy-walled sealed tube or high-pressure reactor (Parr bomb), add this compound (1.0 equiv) and Hydroquinone (10 mg per 10 mL).
-
Addition: Add cold Cyclopentadiene (1.5 equiv). If running neat, ensure the vessel is <50% full to allow for expansion.[1]
-
Reaction: Seal the vessel. Heat to 160°C - 180°C for 12–24 hours.
-
Note: The high temperature is necessary because IPA is an unactivated dienophile.
-
-
Workup: Cool the vessel to room temperature, then to 0°C before opening (release of pressure).
-
Purification:
-
Remove excess Cp and dicyclopentadiene (formed during reaction) via vacuum distillation.[1]
-
The product, 5-isopropenyl-2-norbornadiene, typically distills at higher temperatures/reduced pressure.
-
-
Validation:
-
1H NMR: Look for norbornene olefin protons (~6.0 ppm) and the distinct isopropenyl signals (singlet methyl ~1.8 ppm, vinylic protons ~4.8 ppm).[1]
-
Protocol B: Inverse Electron Demand Diels-Alder (IEDDA) Labeling
Objective: Bioorthogonal conjugation (labeling) using IPA as a "clickable" handle.[1]
Mechanism: IEDDA followed by Retro-Diels-Alder (
Materials
| Reagent | Concentration | Notes |
| IPA-Tagged Substrate | 0.1 - 1.0 mM | The biomolecule/drug with IPA moiety. |
| Tetrazine Probe | 1.0 - 5.0 equiv | E.g., 3,6-di(2-pyridyl)-1,2,4,5-tetrazine. |
| Solvent | MeOH/Water | Compatible with biological buffers (PBS).[1] |
Procedure
-
Dissolution: Dissolve the IPA-tagged substrate in MeOH or MeOH/Water (1:1).
-
Addition: Add the Tetrazine probe (pink/red solution).
-
Monitoring:
-
Visual: The reaction is often self-indicating. The loss of the characteristic tetrazine pink color (transitioning to yellow/colorless) indicates reaction progress.
-
UV-Vis: Monitor the decay of the tetrazine absorption band (~520 nm).
-
-
Kinetics: Reaction typically proceeds at Room Temperature within 15–60 minutes.
-
Note: The IPA alkyne reacts to form a pyridazine. The reaction is irreversible due to the loss of nitrogen gas.
-
-
Purification: No workup required for kinetic studies. For isolation, evaporate solvent and purify via HPLC.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Polymerization of IPA | Increase Hydroquinone loading. Ensure strict exclusion of oxygen. |
| Dimerization of Diene | Excess Cp reverting to Dicyclopentadiene | Use a larger excess of Cp (2.0-3.0 equiv) to compensate for dimerization loss. |
| Regioselectivity Issues | Alkene reacting instead of Alkyne | Lower temperature if possible, or use a bulky Lewis Acid (e.g., |
| No Reaction (Protocol B) | Tetrazine decomposition | Tetrazines are light-sensitive.[1] Use fresh stock solutions. Verify pH is neutral (avoid strong base).[1] |
Safety Data & Handling
CAS: 78-80-8 (this compound)[1]
-
Flammability: DANGER. Flash point < -20°C. Vapors form explosive mixtures with air.[1] Use spark-proof tools and ground all equipment.
-
Instability: May polymerize exothermically. Store inhibited (Hydroquinone) at < 4°C.
-
Health: Aspiration hazard. Use in a fume hood.
References
-
Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol.
-
Mechanism and Regioselectivity of Diels–Alder Reactions (DFT Studies).
-
Inverse Electron Demand Diels-Alder Reactions of Tetrazines.
-
This compound (PubChem Compound Summary).
Sources
Application Notes and Protocols: Thiol-Yne & Thiol-Ene Click Chemistry with Isopropenylacetylene
Executive Summary
The thiol-yne click reaction, a cornerstone of efficient chemical synthesis, offers a powerful pathway for creating highly functional materials through the reaction of a thiol and an alkyne.[1] This guide explores the unique potential of isopropenylacetylene, a versatile monomer featuring both an alkene ("ene") and an alkyne ("yne") functionality. While direct, extensive literature on this compound in this context is emerging, this document synthesizes established principles of thiol-click chemistry to provide a robust theoretical framework, mechanistic insights, and detailed model protocols for its application. We will delve into its use as a pseudo-AB2 monomer for the synthesis of complex polymer architectures, such as hyperbranched polythioethers, and for advanced surface modification. The protocols herein are presented as foundational templates for researchers, scientists, and drug development professionals to pioneer new applications with this promising building block.
Introduction: The Power of Thiol-Click Chemistry
Thiol-click reactions, encompassing both thiol-ene and thiol-yne variants, have become indispensable tools in materials science, polymer chemistry, and bioconjugation.[2] These reactions proceed via a free-radical mechanism, typically initiated by UV light (photo-initiated) or heat in the presence of a radical initiator.[3] The core of this chemistry is the generation of a highly reactive thiyl radical (RS•) which then adds across a carbon-carbon multiple bond.
The key advantages that elevate these reactions to "click" status include:
-
High Efficiency & Yield: Reactions proceed rapidly to near-quantitative completion.
-
Mild Conditions: Often performed at room temperature, without the need for harsh reagents or solvents.[4]
-
Orthogonality: The reacting functional groups (thiols, alkenes, alkynes) are generally inert to a wide range of other chemical functionalities, allowing for complex molecule synthesis without the need for protecting groups.
-
Minimal Byproducts: The addition reaction is atom-economical, simplifying purification.
The thiol-yne reaction is particularly notable as the alkyne can undergo a sequential double addition with two thiol molecules, yielding a dithioether linkage.[1] This bireactivity is fundamental to creating highly cross-linked networks and complex, three-dimensional polymer architectures.
This compound: A Unique Ene-Yne Building Block
This compound (3-methyl-3-en-1-yne) presents a unique chemical structure containing both a terminal alkyne and a terminal alkene. This dual functionality makes it a particularly interesting monomer for thiol-click chemistry. The presence of two distinct reactive sites opens the door to several synthetic possibilities:
-
Selective Reaction: Conditions could be tuned to favor reaction at either the alkyne or the alkene.
-
Sequential Reaction: One group could react first, leaving the second available for a subsequent, different modification.
-
Competitive Reaction: Both groups could react simultaneously in a polymerization context, leading to complex, branched structures.
When reacting with a dithiol, this compound can be conceptualized as an A₂B-type monomer (where 'A' represents the ene and yne functionalities and 'B' represents the thiol), making it an ideal candidate for the one-pot synthesis of hyperbranched polymers.[5][6]
Mechanistic Insights & Predicted Reactivity of this compound
The reaction of a thiol with this compound under radical initiation proceeds via a competitive mechanism involving both thiol-yne and thiol-ene additions.
Mechanism Steps:
-
Initiation: A photoinitiator (e.g., DMPA) absorbs UV light and forms initiator radicals (I•).
-
Thiyl Radical Generation: The initiator radical abstracts a hydrogen atom from a thiol (R-SH), generating the key thiyl radical (RS•).[7]
-
Propagation - Competitive Addition: The thiyl radical can add to either the alkyne (Path A: Thiol-Yne) or the alkene (Path B: Thiol-Ene).
-
Path A (Thiol-Yne): Addition across the alkyne forms a vinyl sulfide radical. This is typically followed by a chain transfer with another thiol molecule to yield a vinyl sulfide product and a new thiyl radical. This vinyl sulfide can then react with a second thiyl radical in a subsequent thiol-ene addition.
-
Path B (Thiol-Ene): Addition across the isopropenyl double bond results in an anti-Markovnikov addition, forming a more stable secondary carbon-centered radical.[3] This is followed by chain transfer to yield the thioether product.
-
Generally, radical additions to terminal alkynes are highly favorable. However, the reactivity of the alkene must be considered. The selectivity between the two pathways can be influenced by steric hindrance, the electronic nature of the substituents, and the stability of the resulting carbon-centered radical intermediate.
Caption: Competitive radical addition of a thiyl radical to this compound.
Application Note 1: Synthesis of Hyperbranched Polythioethers
Principle: The dual "ene" and "yne" functionalities of this compound (IPA) allow it to act as an effective monomer for creating highly branched polymers in a single step with multifunctional thiols. When reacted with a dithiol (e.g., 1,8-dimercapto-3,6-dioxaoctane), the system follows an A₂B + C₂ polymerization model (A₂B = IPA, C₂ = dithiol), which is known to produce hyperbranched structures. This avoids the often complex, multi-step synthesis required for perfect dendrimers.[6] The resulting polythioethers are promising for applications as high refractive index materials, adhesives, and coatings.
Model Protocol: Photo-initiated Synthesis of a Hyperbranched Polythioether
Disclaimer: This is a model protocol based on established thiol-click chemistry principles. Researchers should perform initial small-scale reactions to optimize conditions.
1. Materials:
-
This compound (IPA) (≥98%)
-
1,8-Dimercapto-3,6-dioxaoctane (DMDO) (≥95%)
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Inhibitor remover columns
-
Nitrogen gas supply
2. Equipment:
-
UV reactor with a 365 nm lamp (e.g., Luzchem LZC-4V or equivalent)
-
Schlenk flask or reaction vessel with a magnetic stirrer
-
Septa and needles for inert atmosphere handling
-
Magnetic stir plate
-
Rotary evaporator
3. Experimental Workflow:
Caption: Workflow for hyperbranched polythioether synthesis.
4. Step-by-Step Procedure:
-
Monomer Preparation: Pass both this compound and DMDO through inhibitor remover columns immediately before use.
-
Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the dithiol (DMDO), this compound (IPA), and the photoinitiator (DMPA, ~1 mol% with respect to total functional groups). A typical functional group stoichiometry would be [Thiol]:([Alkene]+[Alkyne]) = 1:1.
-
Solvation & Degassing: Add anhydrous THF to achieve a desired monomer concentration (e.g., 2 M). Seal the flask and degas the solution by bubbling with nitrogen for 15 minutes while stirring.
-
Photopolymerization: Place the flask in the center of the UV reactor. Irradiate with 365 nm light at a controlled intensity (e.g., 10-20 mW/cm²) with continuous magnetic stirring.
-
Causality Note: Photo-initiation provides excellent temporal control over the polymerization. The reaction starts when the light is on and ceases when it is off, allowing for precise control over the polymer molecular weight and structure.[8]
-
-
Monitoring: The reaction progress can be monitored by taking aliquots at various time points and analyzing them by FTIR (disappearance of S-H stretch at ~2570 cm⁻¹ and C≡C-H stretch at ~3300 cm⁻¹) or ¹H NMR.
-
Purification: Once the desired conversion is reached (or the reaction is complete), open the flask to the air to quench the radical reaction. Concentrate the solution using a rotary evaporator. Precipitate the resulting polymer by adding the concentrated solution dropwise into a large volume of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration or decantation and dry under vacuum at room temperature until a constant weight is achieved.
5. Data & Characterization:
The properties of the resulting polymer can be tuned by adjusting the reaction parameters.
| Parameter | Typical Range | Expected Outcome |
| Monomer Ratio | [Thiol]/[Ene+Yne] = 0.8 to 1.2 | Stoichiometric ratios yield higher molecular weight. Off-stoichiometric ratios can be used to control molecular weight and ensure specific end-group functionality. |
| Initiator Conc. | 0.1 - 2.0 mol% | Higher concentration leads to faster polymerization but may result in lower molecular weight due to more initiation events. |
| UV Intensity | 5 - 50 mW/cm² | Higher intensity increases the rate of polymerization. |
| Reaction Time | 5 min - 2 hours | Longer times lead to higher conversion and molecular weight, but risk gelation. |
Key Characterization Techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure and to calculate the Degree of Branching (DB) by integrating signals corresponding to dendritic, linear, and terminal units.[9]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which provides insight into the polymer's thermal properties.
Application Note 2: Thiol-Click Surface Modification
Principle: The dual reactivity of this compound can be leveraged for advanced surface engineering. A surface can first be functionalized with a molecule containing this compound. The pendant ene and yne groups are then available for subsequent "click" reactions with thiol-containing molecules, such as peptides for biomedical applications, or fluorophores for sensing. This two-step process allows for the creation of complex, multifunctional surfaces.[2]
Model Protocol: Two-Step Surface Functionalization
1. Materials:
-
Substrate (e.g., amine-functionalized glass slide)
-
This compound derivative with an amine-reactive group (e.g., an NHS-ester or isocyanate)
-
Thiol-containing molecule of interest (e.g., Thiol-PEG, Cysteine-containing peptide, or fluorescent thiol)
-
Photoinitiator (DMPA)
-
Appropriate solvents (e.g., DMF, THF) and buffers (e.g., PBS)
2. Step-by-Step Procedure:
Part A: Immobilization of this compound
-
Surface Activation: Clean the amine-functionalized substrate according to standard procedures.
-
Coupling: Immerse the substrate in a solution of the this compound derivative in an appropriate solvent (e.g., DMF) and allow it to react overnight at room temperature.
-
Washing: Thoroughly wash the substrate with the solvent and dry under a stream of nitrogen to remove any non-covalently bound molecules. The surface is now "ene-yne" functionalized.
Part B: Thiol-Click Addition
-
Thiol Solution: Prepare a solution of the thiol-containing molecule and a photoinitiator (~1-2 mol%) in a suitable solvent or buffer.
-
Reaction: Spot the thiol solution onto the ene-yne functionalized surface.
-
Irradiation: Expose the substrate to 365 nm UV light for a defined period (e.g., 10-30 minutes) to initiate the thiol-click reaction.
-
Causality Note: Using a photo-initiated reaction allows for spatial control. By using a photomask, specific patterns of the thiol molecule can be "clicked" onto the surface, which is highly valuable for creating microarrays or patterned cell culture substrates.[8]
-
-
Final Wash: Thoroughly wash the surface to remove unreacted thiol and initiator, leaving the covalently immobilized molecule of interest.
5. Characterization:
-
Contact Angle Goniometry: To verify changes in surface wettability after each modification step.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface, looking for the appearance of sulfur after the thiol-click step.
-
Fluorescence Microscopy: If a fluorescent thiol was used, this technique can be used to visualize the success and pattern fidelity of the immobilization.
Conclusion and Future Outlook
This compound stands as a monomer with significant, largely untapped potential for thiol-click chemistry. Its unique ene-yne structure provides a direct route to complex polymer architectures and multifunctional surfaces. The model protocols and mechanistic discussions provided in this guide serve as a scientifically-grounded starting point for researchers to explore this versatile building block. Future experimental work should focus on quantifying the competitive reaction kinetics between the ene and yne moieties under various conditions to enable precise control over the final material properties. Such studies will undoubtedly unlock novel applications in fields ranging from advanced coatings and adhesives to sophisticated biomaterials and drug delivery systems.
References
-
Walsh Medical Media. (n.d.). Implications for Polymer Synthesis and Material Science advances in Thiol-Yne Click Reactions. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Thiol-ene reaction. In Wikipedia. Retrieved from [Link]
-
L-S College, Muzaffarpur. (2020, September 12). Thiol-yne reaction. Retrieved from [Link]
-
Rodriguez-Vega, P., et al. (2024). Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Free-radical reaction mechanism for the thiol-alkene coupling... [Image]. Retrieved from [Link]
-
Goswami, M., et al. (2021). Liquid crystalline networks based on photo-initiated thiol–ene click chemistry. Soft Matter, Royal Society of Chemistry. Retrieved from [Link]
-
Kuhl, N., et al. (2020). Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study. Chemistry – An Asian Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polythioether via thiol-ene free-radical polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Scheme for the simplified mechanism of the photoinitiated thiol−ene... [Image]. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Thiol-yne reaction. Retrieved from [Link]
-
Polymer Chemistry (RSC Publishing). (n.d.). Revisiting AB2 + A-R copolymerization: direct access to Janus and peripherally clickable hyperbranched polyesters. Retrieved from [Link]
- Jikei, M., & Kakimoto, M.-A. (2001). Hyperbranched polymers: a promising new class of materials. Progress in Polymer Science, 26(8), 1233–1285.
-
ResearchGate. (2016). Synthesis and characterization of emulsion polymers using isopropenyl acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Polythioethers by thiol-ene click polyaddition of α,ω-alkylene thiols. Retrieved from [Link]
-
MDPI. (2023). Polylactic-Containing Hyperbranched Polymers through the CuAAC Polymerization of Aromatic AB2 Monomers. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Retrieved from [Link]
-
MDPI. (2018). Recent Advances in the Synthesis of Substituted Polyacetylenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hyperbranched macromolecules: From Synthesis to Applications. Retrieved from [Link]
-
ResearchGate. (2023). Polylactic-Containing Hyperbranched Polymers through the CuAAC Polymerization of Aromatic AB2 Monomers. Retrieved from [Link]
-
Zentel Group - TU-Darmstadt Chemie. (n.d.). Polymer Synthesis and Characterization. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Hyperbranched polyesters by polycondensation of fatty acid-based ABn-type monomers. Retrieved from [Link]
-
RSC Publishing. (2018). Degradable and Renewably-sourced Poly(ester-thioethers) by Photo-initiated Thiol-ene Polymerization. Retrieved from [Link]
- Google Patents. (n.d.). US5741884A - Process for making poly(thioether ether)s from diallyl ether and dithiols.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 4. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting AB2 + A-R copolymerization: direct access to Janus and peripherally clickable hyperbranched polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. eq.uc.pt [eq.uc.pt]
- 7. researchgate.net [researchgate.net]
- 8. Liquid crystalline networks based on photo-initiated thiol–ene click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. Hyperbranched polyesters by polycondensation of fatty acid-based ABn-type monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Selective Hydrogenation of Isopropenylacetylene (IPA) to Isoprene
Executive Summary
This application note details the protocol for the selective partial hydrogenation of isopropenylacetylene (2-methyl-1-buten-3-yne) to isoprene (2-methyl-1,3-butadiene). The conversion of conjugated enynes to dienes presents a specific chemoselectivity challenge: hydrogenating the triple bond while preserving the existing double bond and preventing over-hydrogenation to isopentane.
This guide moves beyond standard textbook methodologies, focusing on kinetic diameter control and electronic modification of Palladium (Pd) catalysts. We recommend a bimetallic Pd-Ag formulation or a lead-poisoned Lindlar system, strictly controlled under mass-transfer-limited regimes to maximize selectivity (>98%).
Scientific Foundation & Mechanistic Insight
The Chemoselectivity Challenge
This compound (IPA) contains two sites susceptible to hydrogenation: a terminal alkyne and a terminal alkene. Thermodynamics favor the adsorption of the alkyne on Pd surfaces due to stronger
If the desorption rate of isoprene is slower than the rate of hydrogen addition, or if the local hydrogen concentration is too high (hydrogen pooling), the reaction proceeds to 2-methylbutane (isopentane) .
Catalyst Design Principles
To achieve high selectivity, we employ two mechanisms:
-
Geometric Isolation (Ensemble Effect): Diluting Pd atoms with inert metals (Ag, Cu, or Au) breaks up large contiguous Pd ensembles. Large ensembles facilitate the multi-site adsorption required for full saturation. Small ensembles favor the single-site adsorption of the alkyne.
-
Electronic Modification: Ag or Pb donates electron density to Pd, weakening the adsorption of the olefinic product (isoprene), promoting its rapid desorption before over-hydrogenation can occur.
Reaction Pathway Diagram
The following diagram illustrates the reaction network and the critical "stop" point required for high yield.
Caption: Reaction network showing the primary hydrogenation path (blue) and the undesirable over-hydrogenation (red) and oligomerization (yellow) pathways.
Experimental Protocol
Materials & Equipment
-
Reactant: this compound (IPA), >95% purity. Note: IPA is volatile and polymerizes easily; store with inhibitor (e.g., TBC).
-
Catalyst:
-
Primary Recommendation: 0.5% Pd – 0.5% Ag on
-Alumina (Egg-shell distribution). -
Alternative: Lindlar Catalyst (5% Pd/CaCO3 + Pb(OAc)2).
-
-
Solvent: n-Heptane or Toluene (Non-polar solvents minimize H2 solubility, aiding selectivity).
-
Reactor: 100 mL Stainless Steel Autoclave (Parr or equivalent) with gas entrainment impeller.
Catalyst Pre-treatment (Critical Step)
Commercial Pd catalysts often contain surface oxides. Proper reduction ensures the formation of the Pd-Ag alloy surface.
-
Load catalyst into a tubular furnace.
-
Purge with N2 (50 mL/min) for 15 min.
-
Switch to 10% H2/N2 flow.
-
Ramp temperature to 400°C at 5°C/min.
-
Hold for 2 hours. Reasoning: High temperature induces mobility in Ag, allowing it to decorate Pd steps and terraces (surface segregation).
-
Cool to room temperature under N2. Transfer to reactor under inert atmosphere if possible.
Hydrogenation Workflow
Target Conditions: 30°C, 3 bar H2, 1000 RPM.
-
Charge: Load 50 mL of solvent and 100 mg of pre-reduced catalyst into the reactor.
-
Substrate Addition: Add 5 mL of IPA. Tip: Add substrate AFTER catalyst suspension to prevent localized high concentrations on dry catalyst.
-
Purge: Seal reactor. Pressurize with N2 to 5 bar, vent to 1 bar. Repeat 3 times to remove O2.
-
Activation: Heat mixture to 30°C while stirring at 200 RPM.
-
Reaction Start:
-
Increase stirring to 1000 RPM (Crucial to eliminate gas-liquid mass transfer resistance).
-
Pressurize with H2 to 3 bar (constant pressure mode) .
-
Start timer (
).
-
-
Monitoring: Monitor H2 uptake via mass flow controller or ballast tank pressure drop.
-
Termination: Stop reaction immediately when H2 uptake corresponds to 1.05 molar equivalents.
-
Calculation:
. -
Vent H2, flush with N2, and cool to 10°C to minimize isoprene evaporation.
-
Data Analysis & Validation
Key Performance Indicators (KPIs)
Analyze samples via GC-FID using a non-polar column (e.g., DB-1 or HP-PONA) to separate IPA, Isoprene, and Isopentane.
| Parameter | Calculation | Target |
| Conversion ( | > 99% | |
| Selectivity ( | > 96% | |
| Yield ( | > 95% |
Troubleshooting Guide (Self-Validating System)
| Observation | Root Cause | Corrective Action |
| High Isopentane Yield | H2 diffusion is too fast relative to reaction; "Hydrogen pooling." | Reduce H2 pressure to 1-2 bar. Add Quinoline (1% v/v) to poison unselective sites. |
| Low Activity | Poisoning by oligomers ("Green Oil"). | Check solvent purity. Ensure catalyst support is non-acidic (use |
| Runaway Exotherm | Mass transfer limitation masking intrinsic kinetics. | Calculate Weisz-Prater criterion. Reduce catalyst particle size or loading. |
Kinetic Control Logic
The following logic gate diagram illustrates how to optimize the reaction based on real-time data.
Caption: Decision tree for real-time optimization of reaction parameters.
References
-
Selective Hydrogen
- Title: Kinetic Study of the Selective Hydrogenation of Acetylene over Supported Palladium.
- Source: MDPI, Processes, 2019.
-
URL:[Link]
-
Pd-Ag Catalyst Formul
- Title: Selective hydrogenation of highly concentrated acetylene streams over mechanochemically synthesized PdAg supported c
- Source: RSC, C
-
URL:[Link]
-
Single-
- Title: Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy C
- Source: MDPI, Molecules, 2021.
-
URL:[Link]
-
Lindlar Catalyst Altern
-
Industrial Context (Isoprene)
Sources
Troubleshooting & Optimization
Technical Support Center: Mastering the Molecular Weight of Poly(isopropenylacetylene)
Welcome to the technical support center for the synthesis of poly(isopropenylacetylene). This guide is designed for researchers, scientists, and drug development professionals who are working with this unique conjugated polymer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter in controlling the molecular weight of poly(this compound).
Introduction to the Challenges
Poly(this compound) is a fascinating conjugated polymer with potential applications in diverse fields. However, its synthesis, particularly the control of its molecular weight, presents a unique set of challenges stemming from its conjugated enyne structure. The presence of both a vinyl group and an acetylene group in the monomer, this compound (2-methyl-1-buten-3-yne), opens up multiple reaction pathways, making precise control over the polymerization process a critical aspect of achieving desired material properties.
This guide will delve into the intricacies of anionic, cationic, and Ziegler-Natta polymerization methods for this compound, providing you with the knowledge to navigate the common pitfalls and achieve your target molecular weight with a narrow polydispersity index (PDI).
Frequently Asked Questions (FAQs)
Q1: Which polymerization method is most suitable for controlling the molecular weight of poly(this compound)?
A1: While cationic and Ziegler-Natta polymerizations can be employed, anionic polymerization generally offers the most precise control over the molecular weight of poly(this compound). This is due to the potential for living polymerization, where chain termination and transfer reactions are minimized. In a living anionic polymerization, the polymer chains grow at a relatively uniform rate, allowing for the synthesis of polymers with a predictable molecular weight and a narrow molecular weight distribution.[1]
Q2: What are the main challenges in the anionic polymerization of this compound?
A2: The primary challenges in the anionic polymerization of this conjugated enyne include:
-
Side reactions involving the acetylene group: The acidic proton of the terminal acetylene can react with the anionic initiator or the propagating chain, leading to chain termination. Additionally, the triple bond itself can potentially participate in side reactions, leading to branching or cross-linking.
-
Monomer purity: Anionic polymerizations are notoriously sensitive to impurities, especially protic impurities like water or alcohols, which can terminate the growing polymer chains and lead to a loss of molecular weight control.
-
Initiator choice: The reactivity of the initiator must be carefully matched to the monomer to ensure efficient initiation and minimize side reactions.
Q3: How does the choice of initiator affect the molecular weight in anionic polymerization?
A3: The initiator plays a crucial role in determining the number of growing polymer chains. In a living anionic polymerization, the number-average molecular weight (Mn) can be predicted by the following equation:
Mn = (Monomer Mass) / (Moles of Initiator)
Therefore, a higher concentration of initiator will lead to a larger number of polymer chains and, consequently, a lower average molecular weight. Conversely, a lower initiator concentration will result in fewer, longer polymer chains and a higher molecular weight. It's important to choose an initiator that adds to the monomer quickly and efficiently, ensuring that all chains start growing at approximately the same time.
Q4: Can chain transfer agents be used to control the molecular weight of poly(this compound)?
A4: Yes, chain transfer agents are commonly used in various polymerization methods to control molecular weight.[2][3][4] A chain transfer agent (CTA) interrupts the growth of a polymer chain by transferring a reactive atom (often hydrogen) to the propagating radical or ion, terminating that chain and initiating a new one. The effectiveness of a CTA is described by its chain transfer constant. By adjusting the concentration of the CTA, the average molecular weight of the resulting polymer can be effectively controlled. Thiols, such as dodecyl mercaptan, are common CTAs in radical polymerizations.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of poly(this compound), with a focus on achieving the desired molecular weight.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Molecular Weight and/or Broad PDI in Anionic Polymerization | 1. Impurities in the monomer or solvent: Protic impurities (water, alcohols) will terminate the living anionic chains, leading to a population of shorter chains and a broad PDI. | 1. Rigorous Purification: Ensure all reagents and glassware are scrupulously dried. Monomers and solvents should be distilled from appropriate drying agents (e.g., calcium hydride for the monomer, sodium/benzophenone for ethereal solvents) immediately before use. |
| 2. Inefficient initiation: If the initiator is too slow to react, new chains will be initiated throughout the polymerization, resulting in a broad distribution of chain lengths. | 2. Optimize Initiator: For anionic polymerization of conjugated systems, organolithium initiators like n-butyllithium or sec-butyllithium are often effective. Ensure the initiator is added quickly and efficiently to the monomer solution at the appropriate temperature to promote rapid and uniform initiation. | |
| 3. Chain transfer to monomer or solvent: The acidic proton on the acetylene group of this compound can act as a chain transfer agent, terminating one chain and starting another. | 3. Low Temperature Polymerization: Conducting the polymerization at low temperatures (e.g., -78 °C) can minimize the rate of chain transfer reactions relative to the rate of propagation. | |
| Gel Formation or Insoluble Polymer | 1. Cross-linking through the acetylene group: Under certain conditions, particularly at higher temperatures or with certain catalysts, the acetylene functionality can participate in polymerization, leading to a cross-linked network. | 1. Control Reaction Temperature: Lowering the polymerization temperature can help to selectively polymerize the vinyl group while minimizing reactions of the acetylene bond. |
| 2. High monomer conversion (in some systems): At very high monomer conversions, the probability of side reactions, including those involving the polymer backbone, can increase. | 2. Monitor Conversion: Quench the polymerization at a moderate conversion to avoid potential cross-linking at later stages. The progress of the reaction can be monitored by techniques like gas chromatography (GC) to measure monomer consumption. | |
| Bimodal Molecular Weight Distribution in GPC | 1. Presence of two active species: In some polymerization systems, different initiating or propagating species with different reactivities can coexist, leading to two distinct polymer populations. | 1. Review Catalyst/Initiator System: Ensure the initiator is pure and that the initiation process is well-controlled. In Ziegler-Natta systems, multiple active sites on the catalyst can lead to a broad or multimodal PDI. |
| 2. Incomplete initiation or slow mixing: If the initiator is not dispersed rapidly and uniformly, polymerization will start at different times in different parts of the reactor, leading to a broader or bimodal distribution. | 2. Improve Mixing: Use efficient stirring and ensure the initiator is added to a well-agitated monomer solution. |
Experimental Protocols
Protocol 1: Anionic Polymerization of this compound for Controlled Molecular Weight
This protocol describes a general procedure for the living anionic polymerization of this compound to achieve a target molecular weight.
Materials:
-
This compound (2-methyl-1-buten-3-yne), freshly distilled from calcium hydride.
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
n-Butyllithium (n-BuLi) solution in hexanes, concentration determined by titration.
-
Methanol, degassed.
-
Argon or Nitrogen gas, high purity.
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Transfer the desired amount of anhydrous THF into the flask via cannula.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Calculate the required volume of n-BuLi solution to achieve the target molecular weight using the formula: Moles of Initiator = (Target Monomer Mass) / (Target Mn).
-
Add the calculated amount of n-BuLi solution to the cold THF with vigorous stirring.
-
Slowly add the freshly distilled this compound to the initiator solution via syringe. A color change is typically observed, indicating the formation of the propagating anions.
-
Allow the polymerization to proceed at -78 °C for the desired reaction time (e.g., 1-4 hours).
-
Quench the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.
-
Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
Visualizations
Anionic Polymerization Workflow
Factors Influencing Molecular Weight
Sources
Side reactions and byproduct formation in isopropenylacetylene chemistry
Topic: Side Reactions, Byproduct Formation, and Handling Protocols Chemical ID: 2-methyl-1-buten-3-yne (CAS: 78-80-8)
Introduction: The "Dr. Jekyll and Mr. Hyde" of Synthons
Welcome to the technical support center for Isopropenylacetylene (IPA). As researchers, we value IPA for its conjugated enyne backbone—a structural "Swiss Army knife" for synthesizing isoprenoids, Vitamin A intermediates, and complex terpenes.
However, this versatility comes with a cost: thermodynamic instability . IPA is a kinetic beast. It wants to polymerize, it wants to oxidize, and if you treat it with the wrong metal, it wants to explode. This guide is not a textbook; it is a troubleshooting manual designed to prevent your 50-gram scale-up from turning into a block of brown resin or a safety incident.
Module 1: Storage & Stability (Pre-Reaction)
The Issue: "My clear IPA solution has turned yellow/viscous, or white crystals have formed around the cap."
Root Cause Analysis
IPA suffers from two distinct degradation pathways during storage:
-
Radical Polymerization: The conjugated diene/enyne system is highly susceptible to radical attack, leading to oligomerization.
-
Autoxidation (Peroxide Formation): Exposure to atmospheric oxygen forms hydroperoxides at the allylic/propargylic positions. These are not only explosive but act as initiators for Pathway #1.
Troubleshooting & Remediation
| Symptom | Diagnosis | Immediate Action | Prevention |
| Viscosity increase / Yellowing | Oligomerization (Polymer formation) | Distill immediately under reduced pressure (see protocol below). | Store with radical inhibitor (0.1% TBC or Hydroquinone). Keep at <4°C. |
| White crystals on cap/threads | CRITICAL: Peroxide formation | DO NOT OPEN. Do not friction. Contact EHS for disposal. | Store under Argon/Nitrogen.[1] Use peroxide test strips weekly. |
| Cloudiness | Moisture uptake / Polymer nucleation | Dry over MgSO4; filter. | Store over 3Å or 4Å molecular sieves. |
DOT Visualization: The Degradation Cascade
The following diagram illustrates how oxygen infiltration triggers a self-sustaining cycle of destruction.
Caption: Autoxidation acts as the trigger for radical polymerization. Once peroxides form, they spontaneously initiate polymerization, ruining the reagent.
Module 2: Metalation & Grignard Chemistry
The Issue: "I'm trying to make the Grignard reagent (Isopropenylethynylmagnesium bromide), but I'm getting low yields and a lot of sludge."
Technical Insight
The formation of Grignard reagents from conjugated enynes is plagued by Wurtz-type coupling and radical dimerization . When you generate the radical anion on the magnesium surface, it can couple with unreacted halide rather than forming the Grignard species.
Key Side Reaction: Formation of the dimer 2,7-dimethylocta-3,5-dien-1,7-diyne (or structural isomers).
FAQ: Optimizing the Grignard Step
Q: Should I use Iodine (
-
A: Use sparingly. While
activates the Mg surface, excess iodine acts as a radical trap and can promote oxidative coupling of the alkyne. Better alternative: Use DIBAL-H (catalytic amount) or mechanically activated magnesium (Rieke Mg) if available.
Q: Why is temperature control critical here?
-
A: Higher temperatures favor the kinetic coupling product (dimer) over the thermodynamic Grignard formation.
-
Protocol: Initiate at room temperature, then immediately cool to -5°C to 0°C for the duration of the addition.
-
Q: My reaction mixture turned black. Is it dead?
-
A: Not necessarily. Darkening is common due to trace polymerization. However, if the mixture is thick/sludgy, you have likely polymerized the IPA via anionic mechanism.
-
Check: Quench a small aliquot with
and run NMR. If you don't see the deuterium incorporation at the terminal alkyne position, the metalation failed.
-
Module 3: Hydration & Addition Reactions
The Issue: "I tried to hydrate the alkyne to get the ketone, but I have a mixture of products."
Mechanism: Regioselectivity Battles
When hydrating IPA (Acid/Hg2+ catalyzed), you are fighting two battles:
-
Chemoselectivity: Alkyne vs. Alkene hydration.
-
Regioselectivity: Markovnikov vs. Anti-Markovnikov.
The desired product is usually Methyl Isopropenyl Ketone (MIPK) via Markovnikov hydration of the alkyne.
Troubleshooting Guide
| Observation | Likely Side Reaction | Solution |
| Product is an aldehyde | Anti-Markovnikov addition (unlikely with acid) or Tautomerization issues. | Switch catalyst. Gold(I) catalysts provide superior Markovnikov selectivity over Hg(II). |
| Loss of double bond | Hydration of the alkene (Isopropenyl group). | Reduce reaction time. The alkyne is more reactive, but the alkene will hydrate eventually. |
| Polymerization of Product | MIPK is highly prone to polymerization (Michael acceptor). | Distill immediately into a receiver containing hydroquinone. Do not store MIPK without stabilization. |
Protocol: Selective Hydration Monitoring
Do not rely on TLC alone. Use GC-MS to distinguish between the enone (MIPK) and the hydrated alcohol byproducts.
-
Sampling: Take aliquot every 30 mins.
-
Quench: Neutralize with
(acid catalyzes product polymerization!). -
Analyze: Look for MW 84 (MIPK). If you see MW 102 (diol), you have over-hydrated.
Module 4: Safety Critical - Copper Acetylides
The Issue: "Can I use copper tubing for my transfer lines?" or "I'm using a Cu(I) catalyst."
The Danger
NEVER use copper alloys (>65% Cu) with this compound.
Terminal alkynes react with copper to form Copper Acetylides (
Decontamination Protocol
If you suspect copper acetylide formation (reddish-brown precipitate in copper fittings):
-
Evacuate non-essential personnel.
-
Do NOT try to scrape or unscrew the fitting (friction = detonation).
-
Wet Method: Apply a solution of Disodium EDTA (0.1M) or Ammonium Hydroxide to chelate the copper and solubilize the acetylide safely.
-
Disposal: Wash the solubilized waste into a hazardous waste container specifically marked for heavy metals.
Summary of Key Specifications
| Parameter | Specification / Limit |
| Boiling Point | 32-34°C (Volatile! Use efficient condensers) |
| Flash Point | < -20°C (Extremely Flammable) |
| Stabilizer | TBC (4-tert-butylcatechol) or Hydroquinone (100-200 ppm) |
| Incompatible Materials | Copper, Silver, Mercury (Explosive Acetylides); Oxidizers; Peroxides |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62323, this compound. Retrieved from [Link]
-
NIST Chemistry WebBook. 2-Methyl-1-buten-3-yne Thermochemical Data. SRD 69. Retrieved from [Link]
-
Linde Gas. Handling Acetylene and Acetylides: Safety Guidelines. Retrieved from [Link]
-
ResearchGate. Dimerization in the presence of Grignard reagents. Retrieved from [Link][2]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Isopropenylacetylene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Isopropenylacetylene (2-methyl-1-buten-3-yne), with its unique combination of a terminal alkyne and a vinyl group, presents an interesting case for spectroscopic analysis. This guide provides an in-depth comparison of its characterization using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols. Our focus is on not just presenting the data, but on explaining the rationale behind the spectroscopic observations and experimental design, ensuring a thorough understanding for both novice and experienced analysts.
Introduction to this compound
This compound (CAS No. 78-80-8) is a C5H6 hydrocarbon featuring a terminal triple bond and a geminal double bond.[1] Its structure presents distinct functionalities that are readily probed by spectroscopic techniques. Understanding its spectral features is crucial for reaction monitoring, quality control, and further synthetic applications.
FT-IR Spectroscopy: Probing Molecular Vibrations
FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. For this compound, we expect to see characteristic absorptions for its acetylenic C-H, carbon-carbon triple bond, vinylic C-H, and carbon-carbon double bond.
Experimental Protocol: Acquiring the FT-IR Spectrum
A reliable FT-IR spectrum of this compound, a volatile liquid, can be obtained using a neat sample on a salt plate (e.g., NaCl or KBr) or utilizing an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
A benchtop FT-IR spectrometer (e.g., Bruker Tensor 27).[1]
-
ATR accessory with a diamond or germanium crystal.
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO2, H2O) or instrumental interferences.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs a background subtraction. Further processing, such as baseline correction, may be applied if necessary.
Analysis of the this compound FT-IR Spectrum
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| Acetylenic C-H Stretch | ≡C-H | ~3300 | ~3300 |
| Vinylic C-H Stretch | =C-H₂ | 3100-3000 | ~3090, ~3000 |
| Methyl C-H Stretch | -CH₃ | 2975-2850 | ~2970, ~2920 |
| Carbon-Carbon Triple Bond Stretch | C≡C | 2150-2100 | ~2100 |
| Carbon-Carbon Double Bond Stretch | C=C | 1680-1620 | ~1620 |
| Vinylic C-H Bend (Out-of-Plane) | =C-H₂ | 1000-650 | ~890 |
Data interpretation based on established infrared correlation charts and publicly available spectral data.
The strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne's C-H stretch. The C≡C triple bond stretch is typically weaker but sharp, appearing around 2100 cm⁻¹. The presence of the isopropenyl group is confirmed by the vinylic C-H stretches just above 3000 cm⁻¹, the C=C double bond stretch around 1620 cm⁻¹, and the characteristic out-of-plane bending vibration for a geminal disubstituted alkene at approximately 890 cm⁻¹.
NMR Spectroscopy: A Detailed Look at the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C. This allows for the unambiguous determination of the molecular connectivity.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically acquired in a deuterated solvent to avoid signals from the solvent itself.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Standard 5 mm NMR tubes.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition:
-
A standard single-pulse experiment is sufficient.
-
Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and acquisition time.
¹³C NMR Acquisition:
-
A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128 or more) are generally required.
Analysis of the this compound ¹H NMR Spectrum
The ¹H NMR spectrum of this compound displays four distinct signals, corresponding to the four unique proton environments in the molecule.
mol [label=" H(b) H(d) \ // C = C - C ≡ C - H(a) / \ H(c) CH₃(e) "]; } caption="Structure of this compound with proton labels."
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H(a) | ~2.9 | Singlet | 1H | - |
| H(b) | ~5.4 | Singlet | 1H | - |
| H(c) | ~5.2 | Singlet | 1H | - |
| H(e) | ~1.9 | Singlet | 3H | - |
Note: The multiplicity of the vinylic protons may appear as finely split multiplets upon high resolution due to long-range couplings, but are often reported as singlets or narrow multiplets.
The acetylenic proton (H(a)) is observed as a singlet around 2.9 ppm. The two vinylic protons (H(b) and H(c)) are diastereotopic and appear as two distinct singlets (or very narrow multiplets) between 5.2 and 5.4 ppm. The methyl protons (H(e)) give rise to a singlet at approximately 1.9 ppm. The integration of these peaks (1:1:1:3) confirms the number of protons in each environment.
Analysis of the this compound ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows five signals, one for each of the five carbon atoms in the molecule.
| Carbon Atom | Hybridization | Expected Chemical Shift (δ, ppm) |
| -C H₃ | sp³ | 15-25 |
| C ≡CH | sp | 65-90 |
| C≡C H | sp | 65-90 |
| >C =CH₂ | sp² | 100-150 |
| >C=C H₂ | sp² | 100-150 |
Expected chemical shift ranges are based on general principles of ¹³C NMR spectroscopy.[2]
The sp³-hybridized methyl carbon will be the most upfield signal. The two sp-hybridized acetylenic carbons will appear in the midfield region, while the two sp²-hybridized vinylic carbons will be the most downfield signals. The quaternary vinylic carbon is expected to have a lower intensity compared to the other signals.
Comparative Summary: FT-IR vs. NMR
| Feature | FT-IR Spectroscopy | NMR Spectroscopy |
| Information Provided | Presence of functional groups (alkyne, alkene, methyl) | Detailed connectivity and electronic environment of individual atoms. |
| Strengths | Fast, simple, and provides a quick functional group "fingerprint". | Unambiguous structure determination and stereochemical analysis. |
| Limitations | Does not provide detailed connectivity information. | Slower acquisition times (especially for ¹³C), requires more sample preparation. |
| Typical Application | Reaction monitoring for the appearance/disappearance of functional groups, rapid quality control. | Complete structural elucidation of novel compounds, detailed analysis of mixtures. |
Conclusion
Both FT-IR and NMR spectroscopy are indispensable tools for the characterization of this compound, each providing complementary information. FT-IR offers a rapid confirmation of the key functional groups, making it ideal for quick identity checks and monitoring chemical transformations. In contrast, NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, enabling a definitive structural assignment. For a comprehensive and unambiguous characterization, a combined approach utilizing both techniques is the gold standard in modern chemical analysis.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62323, this compound. Retrieved from [Link].
-
NIST Chemistry WebBook. (n.d.). 2-Methyl-1-buten-3-yne. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link].
Sources
Comparative Reactivity Profile: Isopropenylacetylene (IPA) vs. Vinylacetylene (VA)
Executive Summary: The "Methyl Effect" in Conjugated Enynes
In the synthesis of complex pharmacophores and polymers, the choice between Vinylacetylene (VA) and its methylated analog Isopropenylacetylene (IPA) is rarely arbitrary. While both share the fundamental 1,3-enyne skeleton (
-
Vinylacetylene (VA): The baseline conjugated system. It is sterically unencumbered but electronically less rich than IPA. It is the primary precursor for Chloroprene.
-
This compound (IPA): Characterized by the +I (Inductive) and Hyperconjugative effects of the methyl group. This makes the alkene moiety more nucleophilic, significantly altering regioselectivity in electrophilic additions and enhancing reactivity in Diels-Alder cycloadditions (as a diene).
Key Decision Matrix:
| Feature | Vinylacetylene (VA) | This compound (IPA) | Mechanistic Driver |
| Electrophilic Susceptibility | Moderate | High | Methyl group donates electron density (HOMO elevation). |
| C-H Acidity (Terminal) | High ( | Slightly Lower | Methyl group destabilizes the propargylic anion via +I effect. |
| Diels-Alder (as Diene) | Moderate (requires s-cis) | Enhanced | Electronic activation of the diene system. |
| Polymerization Risk | Extreme (Explosive) | High | Both form unstable peroxides; IPA is slightly less volatile. |
Electronic & Structural Landscape
To predict reactivity, one must understand the electron distribution. The methyl group in IPA is not merely a spectator; it is an electronic activator.
Electronic Polarization Diagram
The following logic map visualizes how the methyl substituent shifts the reactivity profile from VA to IPA.
Figure 1: Mechanistic divergence driven by the methyl group's inductive stabilization of cationic intermediates.
Comparative Reactivity Modules
Module A: Hydrochlorination (The Industrial Benchmark)
The reaction with HCl is the definitive stress test for enyne conjugation. It reveals the preference for 1,2- vs. 1,4-addition.
-
Vinylacetylene: Undergoes 1,4-addition to form an allene intermediate (4-chloro-1,2-butadiene), which rearranges to Chloroprene (2-chloro-1,3-butadiene).[1] This is the historic industrial route to Neoprene.
-
This compound: The methyl group stabilizes the carbocation at C2. While 1,4-addition is still favored due to thermodynamic control, the kinetic vector toward the C1-C2 double bond is enhanced compared to VA.
Experimental Protocol: Cu-Catalyzed Hydrochlorination
Note: This protocol is adapted for laboratory-scale mechanistic investigation, not industrial production.
Safety Warning: Both VA and IPA are unstable. Reactions must be performed behind a blast shield. Avoid copper acetylide formation in dry conditions (explosive).
-
Reagent Prep: Prepare a catalyst solution of Cuprous Chloride (
, 5 mol%) and Ammonium Chloride ( , 20 mol%) in aqueous HCl (conc).-
Why:
solubilizes species; coordinates the alkyne, lowering the activation energy for nucleophilic attack by .
-
-
Addition: Cool the reactor to 0°C. Introduce the enyne (VA or IPA) slowly into the agitated catalyst mixture.
-
Reaction: Maintain temperature at 20°C for 2 hours.
-
Mechanistic Check: For VA, the initial product is the allene (
). Isomerization to the diene ( ) occurs spontaneously under acidic conditions.
-
-
Isolation: Extract with diethyl ether. Neutralize with cold
. Dry over and concentrate in vacuo (do not heat to dryness due to polymerization risk).
Module B: Diels-Alder Cycloaddition
In drug development, these molecules serve as dienes to build complex cyclic scaffolds.
-
VA as Diene: Poor reactivity in thermal Diels-Alder reactions because it lacks substituents to raise the HOMO energy. It often requires Lewis Acid catalysis to react with dienophiles.
-
IPA as Diene: Significantly more reactive. The C2-methyl group raises the HOMO energy of the diene system, narrowing the HOMO(diene)-LUMO(dienophile) gap.
Data Comparison:
| Reaction Component | Vinylacetylene | This compound |
| Role | Weak Diene / Good Dienophile | Strong Diene / Moderate Dienophile |
| Conformation | s-trans (stable) | s-cis population slightly destabilized by methyl steric clash, but electronic activation compensates. |
| Preferred Partner | Electron-Rich Dienes (e.g., Danishefsky's diene) | Electron-Deficient Dienophiles (e.g., Maleic Anhydride) |
Metallation & C-H Acidity (Synthons)
For medicinal chemists, the terminal alkyne proton is a handle for cross-coupling (Sonogashira) or nucleophilic addition.
Acidity Analysis
-
Reasoning: The methyl group in IPA is electron-donating. It pumps electron density into the
-system, which slightly destabilizes the negative charge on the terminal acetylide carbon compared to the unsubstituted VA. -
Practical Implication: Both can be deprotonated by
-BuLi or EtMgBr. However, IPA lithiates slightly slower and the resulting anion is more nucleophilic (harder base).
Validated Protocol: Grignard Formation
-
Setup: Flame-dried glassware,
atmosphere. -
Reagent: Ethylmagnesium bromide (
, 1.0M in THF). -
Addition: Add IPA (1.0 equiv) dropwise to
at 0°C.-
Observation: Evolution of ethane gas indicates metallation.
-
-
Verification: Quench an aliquot with
. NMR analysis should show disappearance of the terminal proton signal ( ppm) and appearance of the deuterated analog.
Pathway Visualization: Hydrochlorination Mechanism
This diagram illustrates the critical rearrangement step that defines the chemistry of these enynes.
Figure 2: The 1,4-addition pathway characteristic of conjugated enynes, applicable to both VA and IPA (with regiochemical variations).
References
-
Carothers, W. H., et al. (1931). "Acetylene Polymers and their Derivatives. I. The Controlled Polymerization of Acetylene." Journal of the American Chemical Society. Link
-
Akhtar, M., et al. (2020). "Vinylacetylene: Reaction with HCl and Carbocation Stability." Chemistry Stack Exchange. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
PubChem. (2025).[2] "this compound Compound Summary." National Library of Medicine. Link
-
NIST Chemistry WebBook. "1-Buten-3-yne (Vinylacetylene) Thermochemical Data." Link
Sources
Comparative Guide: Isopropenylacetylene (IPA) versus Standard Monomers in Conductive Polymer Synthesis
Executive Summary: The Conductivity-Processability Trade-off
In the synthesis of conductive polymers, researchers face a persistent dichotomy: Polyacetylene (PA) offers unrivaled conductivity but suffers from insolubility and environmental instability. Isopropenylacetylene (IPA) , also known as 2-methyl-1-buten-3-yne, emerges as a strategic alternative. Unlike standard monosubstituted acetylenes (e.g., Phenylacetylene), IPA possesses a unique "enyne" structure. This allows for the formation of a conjugated polyene backbone while retaining a reactive vinyl pendant group, enabling post-polymerization crosslinking—a feature critical for stabilizing conductive films in microelectronics and biosensors.
This guide objectively compares IPA against Acetylene and Phenylacetylene, providing experimental protocols and mechanistic insights to validate its utility in high-performance applications.
Part 1: Monomer Profile & Mechanistic Distinctiveness
The Enyne Advantage
This compound (IPA) is distinct from simple alkynes because it contains both a triple bond and a double bond conjugated system.
-
Chemical Formula:
[1] -
Structure:
Polymerization Selectivity (The Critical Decision)
The polymerization mechanism dictates the final electronic properties. For conductive applications, chemoselectivity is paramount. You must target the triple bond to form the conjugated polyene backbone.
-
Path A (Desired for Conductivity): Polymerization of the
bond.-
Result: A conjugated polyene backbone with isopropenyl pendants.
-
Catalyst: Rhodium (Rh) or Titanium (Ti) based coordination catalysts.
-
-
Path B (Insulating): Polymerization of the
bond.-
Result: A saturated polyethylene backbone with alkyne pendants.
-
Catalyst: Radical or standard Anionic initiators (often lead to mixed structures).
-
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways. For conductive polymers, Path A is the required route.
Caption: Chemoselective polymerization pathways. Path A yields the conjugated system required for electrical conductivity.
Part 2: Comparative Performance Analysis
The following data compares IPA-derived polymers (Poly-IPA) against the industry benchmarks: Polyacetylene (PA) and Polyphenylacetylene (PPA).
Performance Metrics Table
| Metric | Polyacetylene (PA) | Polyphenylacetylene (PPA) | Poly(this compound) (Poly-IPA) |
| Conductivity (Doped) | |||
| Solubility | Insoluble (Intractable) | Soluble in THF, Toluene, CHCl3 | Highly Soluble in common organic solvents |
| Air Stability | Poor (Oxidizes rapidly) | Good | Excellent (Steric protection) |
| Processability | Films must be polymerized in situ | Spin-coatable / Castable | Spin-coatable / Castable |
| Post-Functionalization | Difficult | Limited (Aromatic substitution) | High (Via pendant vinyl group) |
| Primary Application | Fundamental Physics | Sensors, NLO Materials | Lithography, Stabilized Conductive Films |
Analysis of Trade-offs
-
Conductivity vs. Sterics: PA has a planar backbone, allowing maximum
-orbital overlap. Poly-IPA, like PPA, suffers from steric twisting due to the bulky side group, which breaks the effective conjugation length. This results in lower conductivity. -
The "Killer App" for IPA: Unlike PPA, the pendant isopropenyl group in Poly-IPA is chemically active. It can be crosslinked thermally or radically after the film is cast. This "locks" the morphology, preventing creep and enhancing thermal stability—a distinct advantage over PPA.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of stereoregular Poly(this compound) targeting the alkyne moiety for maximum conjugation. Mechanism: Rhodium-catalyzed coordination polymerization.
Reagents & Preparation
-
Monomer: this compound (IPA), distilled over Calcium Hydride (
) under Nitrogen. -
Catalyst:
(Norbornadiene rhodium(I) chloride dimer). -
Cocatalyst: Triethylamine (
) (Promotes dissociation of the dimer). -
Solvent: Toluene (Anhydrous, degassed).
Step-by-Step Workflow
-
Schlenk Line Setup: Flame-dry a 50 mL Schlenk flask and cycle 3x with Argon/Vacuum.
-
Catalyst Solution: Inside a glovebox or under Argon flow, add
(10 µmol) and (100 µmol) to the flask. Dissolve in 2 mL of toluene.-
Validation: Solution should turn yellow/orange, indicating active monomeric Rh species.
-
-
Initiation: Add IPA monomer (1.0 mmol) dropwise to the stirring catalyst solution at 30°C.
-
Validation: A rapid color change to deep red/brown indicates the formation of the conjugated backbone (reduction of HOMO-LUMO gap).
-
-
Propagation: Stir for 2-4 hours at 30°C.
-
Note: High temperatures may induce crosslinking of the pendant vinyl groups (undesired at this stage).
-
-
Termination & Purification:
-
Pour the reaction mixture into a large excess of Methanol (nonsolvent).
-
Filter the yellow/orange precipitate.
-
Re-dissolve in THF and re-precipitate in Methanol (Repeat 2x to remove catalyst residues).
-
-
Drying: Vacuum dry at room temperature for 24 hours.
Experimental Workflow Diagram
Caption: Rhodium-catalyzed synthesis workflow. The color change is the primary visual validation of conjugation.
Part 4: Characterization & Validation Standards
To ensure scientific integrity, the synthesized polymer must meet specific spectroscopic criteria.
-
1H NMR (CDCl3):
-
Backbone Signal: A broad singlet around
5.8 - 6.5 ppm (assigned to the backbone proton). -
Pendant Signal: Distinct signals for the isopropenyl methyl (
1.8 ppm) and vinyl protons ( 4.9, 5.1 ppm). -
Integrity Check: If the vinyl signals are absent, crosslinking occurred prematurely.
-
-
UV-Vis Spectroscopy:
-
Absorption maximum (
) should be between 350-450 nm, confirming the conjugated polyene system. -
Comparison: PPA typically absorbs around 350-400 nm. A red shift indicates longer effective conjugation length.
-
-
Conductivity Measurement (Four-Point Probe):
-
Pristine: Insulating (
S/cm). -
Doped (
vapor, 1 hr): Should rise to S/cm.
-
References
-
Masuda, T., & Higashimura, T. (1984). Polyacetylenes with Substituents: Their Synthesis and Properties. Advances in Polymer Science, 81, 121-165.
-
Heeger, A. J. (2001).[2] Semiconducting and Metallic Polymers: The Fourth Generation of Polymeric Materials (Nobel Lecture). Angewandte Chemie International Edition, 40(14), 2591-2611.
-
Tang, B. Z., et al. (1993). Synthesis and Properties of Poly(this compound). Macromolecules, 26(11), 2671-2676.
-
Shirakawa, H., et al. (1977). Synthesis of electrically conducting organic polymers: halogen derivatives of polyacetylene, (CH)x. Journal of the Chemical Society, Chemical Communications, (16), 578-580.
-
Lam, J. W. Y., & Tang, B. Z. (2005). Functional Polyacetylenes. Accounts of Chemical Research, 38(9), 745-754.
Sources
A Researcher's Guide to Validating Isopropenylacetylene Addition Reaction Mechanisms
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of predictable, controllable, and scalable synthesis. Isopropenylacetylene, a conjugated enyne, presents a fascinating case study in reactivity, offering multiple pathways for addition reactions. Its structure, featuring both a double and a triple bond in conjugation, raises critical questions of chemoselectivity (reaction at the alkene vs. the alkyne) and regioselectivity (the orientation of addition). This guide provides an in-depth comparison of experimental and computational methodologies for elucidating the mechanisms of addition reactions to this compound, empowering you to move beyond empirical observation to a validated, mechanistic understanding.
The Mechanistic Landscape of this compound Additions
This compound can undergo a variety of addition reactions, primarily categorized as electrophilic, nucleophilic, radical, and cycloaddition pathways. The operative mechanism is dictated by the nature of the reagent, reaction conditions, and the electronic properties of the enyne system. A comprehensive validation strategy requires a multi-faceted approach, comparing and contrasting evidence from several experimental and theoretical techniques.
Core Validation Methodologies: A Comparative Overview
Deciphering the intricate dance of electrons in a chemical reaction requires a synergistic application of experimental and computational tools. Below, we compare the primary methodologies for validating the mechanism of addition reactions to this compound.
| Validation Technique | Primary Insights Provided | Strengths | Limitations |
| Kinetic Studies | Reaction order, rate constants, activation parameters (ΔH‡, ΔS‡) | Provides quantitative data on reaction rates and the composition of the transition state. | Indirectly probes the mechanism; does not directly observe intermediates. |
| Isotopic Labeling | Atom connectivity in products, kinetic isotope effects (KIEs) | Unambiguously tracks the fate of specific atoms, providing strong evidence for bond-forming and bond-breaking steps.[1] | Synthesis of labeled compounds can be challenging and expensive. |
| Spectroscopic Analysis | Direct observation and characterization of transient intermediates | Provides direct evidence for the existence of proposed intermediates.[2][3][4] | Intermediates are often short-lived and at low concentrations, requiring specialized techniques. |
| Computational Modeling (DFT) | Transition state geometries and energies, reaction energy profiles, electronic structures | Offers detailed molecular-level insight into reaction pathways, complementing experimental data.[5][6][7][8][9] | Accuracy is dependent on the level of theory and model used; requires experimental validation. |
I. Electrophilic Addition: Probing Carbocation Intermediates
Electrophilic additions to this compound are expected to proceed through carbocation intermediates. The key questions to address are the site of initial electrophilic attack (alkene vs. alkyne) and the subsequent regioselectivity of nucleophilic capture.
A. The Prevailing Mechanism: 1,2- vs. 1,4-Addition
In the case of conjugated systems like this compound, electrophilic addition can result in both 1,2- and 1,4-addition products. The reaction of HBr with a conjugated diene, for example, yields a mixture of products due to the involvement of a resonance-stabilized allylic carbocation.[10] The initial protonation of the double bond in this compound would lead to a tertiary allylic carbocation, which is stabilized by resonance.
Diagram: Electrophilic Addition to this compound
Caption: Electrophilic addition of HBr to this compound proceeds via a resonance-stabilized carbocation.
B. Experimental Validation Protocols
1. Kinetic Studies:
-
Objective: To determine the rate law of the reaction. For the electrophilic addition of an acid like HBr, the reaction is typically first order in both the alkene and the acid.[10]
-
Protocol:
-
Prepare solutions of this compound and the electrophile (e.g., HBr in a non-nucleophilic solvent) at known concentrations.
-
Maintain a constant temperature and monitor the disappearance of the reactants or the appearance of the products over time using techniques like UV-Vis spectroscopy (if chromophores are present) or gas chromatography (GC).
-
Vary the initial concentrations of each reactant systematically to determine the reaction order with respect to each component.
-
Repeat the experiment at different temperatures to determine the activation parameters.
-
2. Isotopic Labeling:
-
Objective: To trace the path of the added atoms. Using a deuterated electrophile (e.g., DBr) can reveal the site of initial protonation.
-
Protocol:
-
Synthesize or procure the deuterated electrophile (e.g., DCl or DBr).
-
Carry out the addition reaction with this compound under the same conditions as the non-deuterated reaction.
-
Analyze the product mixture using ¹H NMR, ²H NMR, and mass spectrometry to determine the position of the deuterium atom in the products.
-
II. Nucleophilic Addition: Unveiling Michael-type Reactions
The electron-withdrawing nature of the alkyne can render the double bond of this compound susceptible to nucleophilic attack in a Michael-type or conjugate addition. This is particularly relevant for reactions involving soft nucleophiles like amines or thiols.
A. Proposed Mechanism:
The nucleophile attacks the β-carbon of the double bond, leading to a resonance-stabilized carbanion (an enolate-like intermediate), which is then protonated.
Diagram: Nucleophilic Addition to this compound
Caption: Nucleophilic conjugate addition to this compound.
B. Experimental Validation Protocols
1. Spectroscopic Trapping of Intermediates:
-
Objective: To directly observe the proposed carbanionic intermediate.
-
Protocol:
-
Conduct the reaction at low temperatures to increase the lifetime of any intermediates.
-
Utilize rapid-scan spectroscopic techniques such as stopped-flow IR or NMR spectroscopy to monitor the reaction in real-time.[2]
-
Look for the characteristic spectroscopic signatures of the proposed intermediate.
-
2. Computational Modeling (DFT):
-
Objective: To calculate the relative energies of the transition states for attack at the different electrophilic sites.
-
Protocol:
III. Radical Addition: The Anti-Markovnikov Pathway
In the presence of radical initiators, such as peroxides, the addition of HBr to alkenes is known to proceed via a radical mechanism, leading to the anti-Markovnikov product.[11][12] This provides a powerful method for controlling regioselectivity.
A. The Radical Chain Mechanism:
The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity is determined by the formation of the more stable radical intermediate during the propagation step.
Diagram: Radical Addition of HBr to this compound
Caption: The concerted [4+2] cycloaddition of this compound.
B. Experimental Validation Protocols
1. Stereochemical Analysis of the Product:
-
Objective: To confirm the concerted nature of the reaction. The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product.
-
Protocol:
-
React this compound with a stereochemically defined dienophile (e.g., cis- or trans-dienophile).
-
Determine the stereochemistry of the resulting cycloadduct using NMR spectroscopy (e.g., NOESY experiments).
-
2. Computational Analysis of the Transition State:
-
Objective: To confirm the concerted nature of the transition state.
-
Protocol:
-
Use DFT calculations to locate the transition state for the cycloaddition. [13] 2. Analyze the geometry of the transition state to confirm that the two new C-C bonds are forming simultaneously.
-
Conclusion: A Unified Approach to Mechanistic Validation
The validation of a reaction mechanism is an iterative process that requires the convergence of evidence from multiple, independent lines of inquiry. For a molecule as versatile as this compound, a robust mechanistic understanding is paramount for harnessing its synthetic potential. By judiciously selecting and applying the experimental and computational techniques outlined in this guide, researchers can move from postulation to validation, building a solid foundation for the rational design of novel synthetic methodologies.
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-
Electrophilic Addition HBr. YouTube, 2014. Available at: [Link].
-
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-
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-
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-
Khan Academy. "Free radical addition of HBr to an alkene (peroxide effect) | Chemistry." 2023. Available at: [Link].
-
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-
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-
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-
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-
YouTube. "Isolation and Trapping of Intermediate / Methods for trapping of Intermediates." 2021. Available at: [Link].
-
ResearchGate. "(PDF) The effect of using a methanol–water solvent mixture on pH oscillations in the palladium-catalyzed phenylacetylene oxidative carbonylation reaction." 2017. Available at: [Link].
-
Chemistry LibreTexts. "Electrophilic Addition Reactions of Alkynes." 2023. Available at: [Link].
-
eScholarship.org. "A computational study of the regioselectivity of nucleophilic additions to substituted benzynes and indolynes." Available at: [Link].
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National Institutes of Health. "Kinetic Isotope Effects in Hydroxylation Reactions Effected by Cytochrome P450 Compounds I Implicate Multiple Electrophilic Oxidants for P450-Catalyzed Oxidations." 2009. Available at: [Link].
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-
Khan Academy. "Diels-Alder reaction." Available at: [Link].
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RSC Publishing. "Identifying reactive intermediates by mass spectrometry." Available at: [Link].
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PubMed Central. "Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives." Available at: [Link].
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National Institutes of Health. "Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes." Available at: [Link].
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Safety Operating Guide
Navigating the Hazards: A Guide to Personal Protective Equipment for Isopropenylacetylene
For the adept researcher, scientist, and drug development professional, the mastery of handling highly reactive and hazardous compounds is paramount. Isopropenylacetylene, a volatile and extremely flammable liquid, presents a unique set of challenges that demand meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
Understanding the Inherent Risks of this compound
This compound (2-Methyl-1-buten-3-yne) is a highly volatile and flammable liquid that poses significant health and safety risks.[1][2] Its primary hazards include extreme flammability, potential carcinogenicity, and the ability to cause genetic defects.[1] Furthermore, it is harmful if swallowed or inhaled and can cause severe skin and eye irritation, as well as respiratory tract irritation.[2] A crucial and often underestimated danger is its potential to form explosive peroxides upon exposure to air, a characteristic common to many unsaturated hydrocarbons.[3][4][5] The acetylene group in its structure also introduces the risk of explosive decomposition under certain conditions, such as elevated pressure or temperature.[6][7][8]
Given these multifaceted risks, a comprehensive PPE strategy is not merely a recommendation but an absolute necessity for the safe handling of this compound.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being performed, the scale of the operation, and the potential for exposure. The following decision-making framework, grounded in a thorough risk assessment, will guide you in selecting the necessary level of protection.
Caption: PPE selection workflow for this compound.
Essential Personal Protective Equipment
The following table summarizes the essential PPE for handling this compound, categorized by the level of protection required.
| PPE Component | Minimum Requirement | Recommended for High-Risk Operations |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[9] | Chemical splash goggles and a full-face shield.[9][10] |
| Hand Protection | Double gloving with a chemical-resistant outer glove (e.g., neoprene) over a standard nitrile glove.[9][11] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) for large quantities or prolonged handling.[10] |
| Body Protection | A flame-resistant lab coat.[12] | A chemical-resistant apron over a flame-resistant lab coat. For large-scale operations, a chemical-resistant suit may be necessary.[13] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[12][14] | A full-face respirator with organic vapor cartridges should be readily available for emergency situations such as spills or ventilation failure.[13][15] |
| Foot Protection | Closed-toe shoes made of a non-porous material.[12] | Chemical-resistant boots with steel toes for handling large containers.[13] |
Step-by-Step Protocols for PPE Usage
Donning (Putting On) PPE
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Inner Gloves: Don a pair of nitrile gloves, ensuring a snug fit.
-
Body Protection: Put on your flame-resistant lab coat and fasten it completely. If required, add a chemical-resistant apron.
-
Respiratory Protection (if needed): If a respirator is required for a specific non-routine task, perform a positive and negative pressure seal check to ensure it is working correctly.
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
-
Outer Gloves: Don the outer, chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE
The removal of PPE is a critical step to prevent cross-contamination. Follow this sequence to minimize exposure:
-
Outer Gloves: Remove the outer gloves first, peeling them off away from your body and turning them inside out.
-
Body Protection: Unfasten and remove your lab coat and apron, rolling the contaminated side inward.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
-
Eye and Face Protection: Remove the face shield and goggles from the back of your head.
-
Respiratory Protection (if used): Remove your respirator from the back.
-
Inner Gloves: Remove the inner nitrile gloves, again peeling them away from your body and turning them inside out.
-
Final Hand Hygiene: Wash your hands again thoroughly with soap and water.
Operational Plans: Safe Handling and Storage
Beyond PPE, the following operational procedures are critical for mitigating the risks associated with this compound:
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to prevent the buildup of flammable and toxic vapors.[12][14]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][12] Use only non-sparking tools.[1]
-
Static Electricity: Take precautionary measures against static discharge by grounding and bonding containers during transfer.[1][16]
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[1][17] The storage area should be a designated flammable liquids cabinet.[14]
-
Peroxide Formation: Due to the risk of peroxide formation, containers of this compound should be dated upon receipt and upon opening.[4] It is advisable to test for the presence of peroxides before use, especially if the container has been open for an extended period.[3][18] Discard any material that tests positive for peroxides as hazardous waste.[18]
Disposal Plan for Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent harm to personnel and the environment.
-
Unused this compound: Unused or waste this compound must be disposed of as hazardous waste through your institution's environmental health and safety office. Never pour it down the drain.
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and any absorbent materials used for spills, must be collected in a designated, labeled hazardous waste container.
-
Empty Containers: "Empty" containers of this compound may still contain hazardous residues and vapors. These should be triple-rinsed with a suitable solvent (collecting the rinsate as hazardous waste) or disposed of as hazardous waste in accordance with institutional and local regulations.[16]
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer laboratory environment for yourself and your colleagues.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
